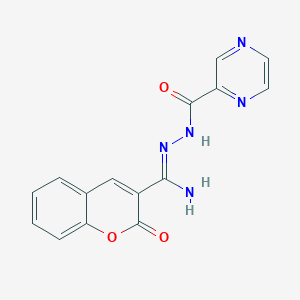![molecular formula C24H20N6O3S B2535417 Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate CAS No. 1207041-75-5](/img/no-structure.png)
Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is a type of heterocyclic compound . These types of compounds are often studied for their potential pharmacological properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds, such as triazole-pyrimidine hybrids, have been synthesized and characterized using techniques like mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated the synthesis of new derivatives related to the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine framework, showing significant antimicrobial activity. The synthesized compounds were tested against a range of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, revealing promising antibacterial and antifungal properties. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Hassan, 2013).
Cancer Research
A study focused on the synthesis of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives, discovering that one of the compounds selectively inhibited the growth of H322 lung cancer cells. This inhibition occurred in a dose-dependent manner by inducing apoptosis in the cells, indicating a potential application in cancer therapy, specifically targeting cells with mutated p53 genes (Lv et al., 2012).
Insecticidal Properties
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of using such compounds in agricultural pest management strategies to protect crops from damage caused by this common pest (Fadda et al., 2017).
Applications in Dye Synthesis
The compound's derivatives have also been utilized in the synthesis of disperse dyes for polyester fibers. This application demonstrates the versatility of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives in material science, particularly in textile manufacturing, where there's a continuous search for novel dyes with desirable properties (Rangnekar & Dhamnaskar, 1990).
Wirkmechanismus
Target of action
Compounds with pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl structure have been found to exhibit inhibitory activities toward certain kinases . Therefore, it’s possible that “Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate” might also target similar kinases.
Mode of action
The compound might interact with its targets by binding to the active site of the kinase, thereby inhibiting its activity . The presence of the phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl moiety might contribute to the binding affinity of the compound to its target .
Biochemical pathways
By inhibiting the activity of its target kinase, the compound could affect various downstream signaling pathways that are regulated by the kinase . This could lead to changes in cellular processes such as cell proliferation and apoptosis .
Result of action
The inhibition of the target kinase by the compound could lead to changes in cellular processes, potentially resulting in effects such as the inhibition of cell proliferation or the induction of apoptosis .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate involves the reaction of 4-aminobenzoic acid with ethyl chloroacetate to form ethyl 4-(chloroacetamido)benzoate. This intermediate is then reacted with 2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanamine to form the final product.", "Starting Materials": [ "4-aminobenzoic acid", "ethyl chloroacetate", "2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanamine" ], "Reaction": [ "Step 1: 4-aminobenzoic acid is reacted with ethyl chloroacetate in the presence of a base such as triethylamine to form ethyl 4-(chloroacetamido)benzoate.", "Step 2: Ethyl 4-(chloroacetamido)benzoate is then reacted with 2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA) to form the final product, Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate." ] } | |
CAS-Nummer |
1207041-75-5 |
Molekularformel |
C24H20N6O3S |
Molekulargewicht |
472.52 |
IUPAC-Name |
ethyl 4-[[2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H20N6O3S/c1-2-33-23(32)17-8-10-18(11-9-17)25-21(31)15-34-24-27-26-22-20-14-19(16-6-4-3-5-7-16)28-30(20)13-12-29(22)24/h3-14H,2,15H2,1H3,(H,25,31) |
InChI-Schlüssel |
KIJKDPVUHLTABH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2535334.png)
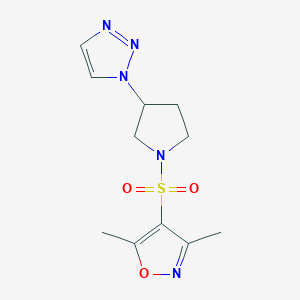


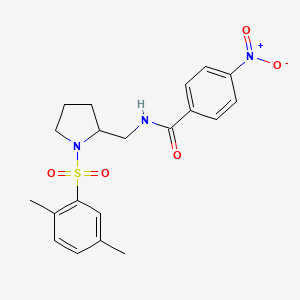
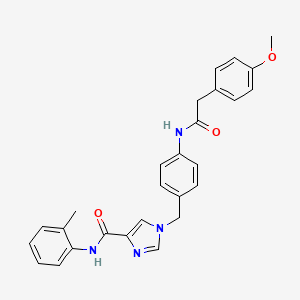
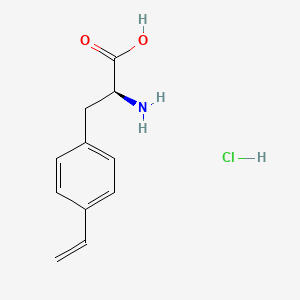
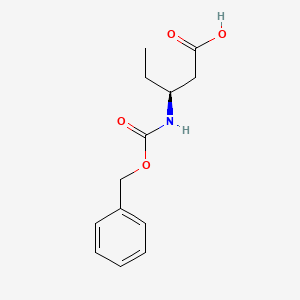
![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide](/img/structure/B2535347.png)
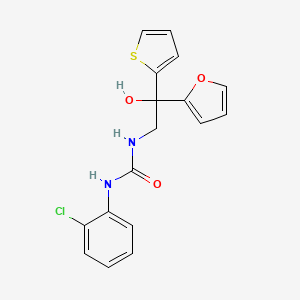

![2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2535353.png)
![2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2535354.png)
